A Technical Guide to the Chemical Properties of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile and Related Scaffolds
A Technical Guide to the Chemical Properties of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile and Related Scaffolds
Abstract: The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a cornerstone in modern medicinal chemistry and materials science due to its versatile reactivity and significant biological activities. This guide provides an in-depth technical overview of the chemical properties, synthesis, and characterization of nicotinonitrile derivatives, with a specific focus on the 2-amino-4,6-dimethyl substituted core. While direct, comprehensive data for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile is sparse in publicly accessible literature, this document synthesizes information from closely related analogues to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals. We will explore the causal relationships in synthetic strategies, detail self-validating analytical protocols, and discuss the potential applications of this promising class of compounds.
Introduction: The Versatility of the Nicotinonitrile Core
Substituted pyridines are of immense interest in organic synthesis and drug discovery, with the nicotinonitrile (3-cyanopyridine) moiety serving as a particularly valuable synthon.[1] The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom creates a unique electronic landscape that allows for a wide range of chemical transformations. Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiproliferative, and kinase inhibitory properties.[2]
The strategic placement of substituents, such as the dimethylamino group at the 2-position and methyl groups at the 4- and 6-positions, is expected to significantly modulate the molecule's physicochemical properties. The electron-donating dimethylamino group enhances the electron density of the pyridine ring, influencing its reactivity and potential as a ligand, while the methyl groups provide steric bulk and affect solubility. This guide will elucidate these structure-property relationships through an examination of established synthetic routes and the characterization of relevant analogues.
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted-4,6-dimethylnicotinonitriles typically proceeds through a multi-step sequence starting from a corresponding 2-pyridone precursor. The key transformation involves the activation of the 2-position for nucleophilic substitution, followed by the introduction of the desired functional group.
General Synthetic Workflow
The most common and logical pathway involves the preparation of a highly reactive 2-chloro intermediate. This intermediate serves as a versatile precursor for introducing a variety of nucleophiles at the 2-position via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrile group at the 3-position facilitates this reaction by stabilizing the negatively charged Meisenheimer complex intermediate.
Caption: General synthetic pathway for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile.
Experimental Protocol: Synthesis of the Key Intermediate
The following protocol describes the synthesis of 2-chloro-4,6-dimethyl-nicotinonitrile, a critical precursor, adapted from established methodologies.[3]
Protocol 2.2.1: Synthesis of 2-Chloro-4,6-dimethyl-nicotinonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyano-4,6-dimethyl-2-pyridone (1 eq.).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) to the flask under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Causality: Phosphorus oxychloride serves as both the chlorinating agent and the solvent in many cases. It converts the pyridone's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: A successful reaction is indicated by the consumption of the starting material (pyridone) and the appearance of a new, less polar spot corresponding to the chlorinated product on the TLC plate.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried to yield 2-chloro-4,6-dimethyl-nicotinonitrile. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
With the 2-chloro intermediate in hand, the dimethylamino group can be introduced.
Protocol 2.3.1: Synthesis of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile
-
Reaction Setup: Dissolve 2-chloro-4,6-dimethyl-nicotinonitrile (1 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in a sealed reaction vessel.[4]
-
Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base but not the nucleophile, thereby increasing the nucleophile's reactivity.
-
-
Reagent Addition: Add an excess of dimethylamine (2-3 eq.), often as a solution in a solvent like THF or as dimethylamine hydrochloride with a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to generate the free amine in situ.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
The properties of the target molecule can be inferred by comparing data from structurally similar nicotinonitrile derivatives.
Quantitative Data Summary
The following table summarizes key physical properties of related compounds, providing a baseline for estimating the properties of the target molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Amino-4,6-dimethylpyridine | C₇H₁₀N₂ | 122.17 | 63-64 | |
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | C₈H₆Cl₂N₂ | 201.05 | 82 | [5] |
| 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile | C₁₇H₁₅N₃O | 277.32 | 160-162 | [3] |
| 6-(Dimethylamino)nicotinonitrile | C₈H₉N₃ | 147.18 | 66-68 | [6] |
| 2-Methoxy-4,6-dimethylnicotinonitrile | C₉H₁₀N₂O | 162.19 | Not Available | [7] |
Spectroscopic Profile (Expected)
-
¹H NMR: The spectrum is expected to show a singlet for the aromatic proton on the pyridine ring (C5-H), two distinct singlets for the methyl groups at C4 and C6, and a singlet integrating to six protons for the N,N-dimethyl group. The exact chemical shifts will depend on the solvent used.[8]
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2210-2230 cm⁻¹.[3] Additional bands corresponding to C-H and C=N vibrations will also be present.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of methyl groups.
Reactivity and Potential Applications
The unique electronic arrangement of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile suggests specific reactivity patterns and a range of potential uses.
Chemical Reactivity
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine, providing a handle for further functionalization.
-
Pyridine Ring: The strong electron-donating nature of the 2-dimethylamino group activates the pyridine ring towards electrophilic aromatic substitution, although such reactions are less common for pyridines than for benzene. The ring nitrogen can also be quaternized or oxidized.
-
Dimethylamino Group: This group provides a basic site on the molecule, allowing for salt formation with acids.
Potential Applications
Given the wide range of activities observed in related structures, this compound is a candidate for several applications:
-
Medicinal Chemistry: Many 2-aminonicotinonitrile derivatives exhibit potent biological activity.[2] This scaffold could be explored for anticancer, antimicrobial, or anti-inflammatory properties.
-
Fluorescent Probes: The conjugated system of the substituted pyridine ring suggests potential for fluorescence. Such molecules can be used as sensors or in imaging applications, with their photophysical properties being tunable by altering the substitution pattern.[2]
-
Materials Science: Pyridine derivatives are widely used as ligands in coordination chemistry and as building blocks for functional organic materials.
Safety and Handling
No specific safety data exists for 2-Dimethylamino-4,6-dimethyl-nicotinonitrile. Therefore, it must be handled with care, assuming it is hazardous. Data from related compounds provides a useful proxy for risk assessment.
-
Hazards of Analogues: Similar compounds like 2-Methoxy-4,6-dimethylnicotinonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled, and cause skin and eye irritation.[7] 2-Mercapto-4,6-dimethylnicotinonitrile is listed as toxic if swallowed and causes serious eye damage.[9]
-
Recommended Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of exposure, seek immediate medical attention.
-
Conclusion and Future Directions
This technical guide has outlined the probable chemical properties, synthetic pathways, and potential applications of 2-Dimethylamino-4,6-dimethyl-nicotinonitrile by synthesizing data from closely related, well-documented analogues. The proposed synthetic route via a 2-chloro intermediate is robust and versatile, allowing for the generation of a library of derivatives for further study.
Future research should focus on the definitive synthesis and full spectroscopic characterization of this specific molecule. Following confirmation of its structure and purity, a thorough investigation into its photophysical properties and a broad screening for biological activity would be warranted to unlock its full potential in drug discovery and materials science.
References
-
PubChem. 2-(Dibenzylamino)-4-(dimethylamino)nicotinonitrile. National Center for Biotechnology Information. [Link]
-
Gouda, M. A., et al. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1401-1408. [Link]
-
Mohamed, S. K., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1805. [Link]
- Schultz, E. M., et al. (1947). The Preparation of 2,2-Diphenyl-4-dimethylaminopentanenitrile. Journal of the American Chemical Society, 69(10), 2454–2458.
-
PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). [Link]
-
ResearchGate. Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. [Link]
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6. [Link]
-
ResearchGate. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]
-
MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]
-
MDPI. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. [Link]
-
ChemWhat. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8. [Link]
Sources
- 1. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate [mdpi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 6-(DIMETHYLAMINO)NICOTINONITRILE | 154924-17-1 [m.chemicalbook.com]
- 7. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]
